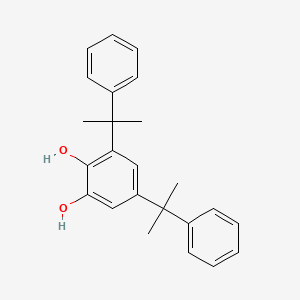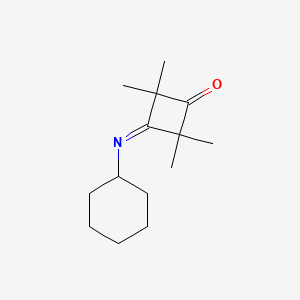
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is an organic compound that features a four-membered cyclic ketone structure with a cyclohexylimino group and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds due to its efficiency and versatility . The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance the yield and selectivity of the desired product. The use of samarium diiodide and other reducing agents can be employed to remove halogen atoms and yield the cyclobutanone derivative .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural products.
Biology: The compound’s unique structure makes it useful in studying reaction mechanisms and enzyme interactions.
Medicine: It can be used in the development of pharmaceuticals, particularly those that require a cyclobutane core.
Industry: The compound is valuable in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- involves its interaction with molecular targets through its ketone and imino groups. These interactions can lead to various chemical transformations, including ring-opening reactions and the formation of new bonds. The pathways involved often include non-adiabatic dynamics and surface hopping mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanone: A smaller cyclic ketone with a three-membered ring.
Cyclopentanone: A larger cyclic ketone with a five-membered ring.
Cyclohexanone: A six-membered cyclic ketone.
Uniqueness
Cyclobutanone, 3-(cyclohexylimino)-2,2,4,4-tetramethyl- is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in theoretical and experimental studies .
Propiedades
Número CAS |
54133-31-2 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
3-cyclohexylimino-2,2,4,4-tetramethylcyclobutan-1-one |
InChI |
InChI=1S/C14H23NO/c1-13(2)11(14(3,4)12(13)16)15-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 |
Clave InChI |
NOTBUIWGDOWDPS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NC2CCCCC2)C(C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


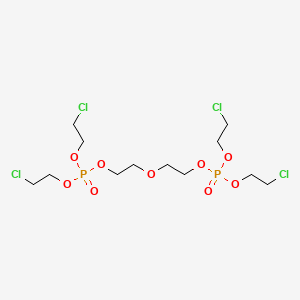
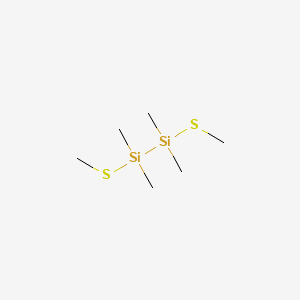
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

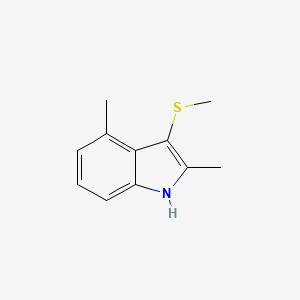
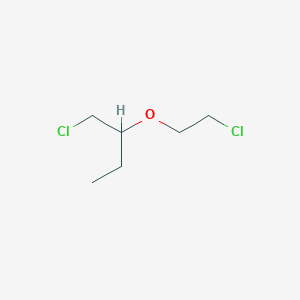
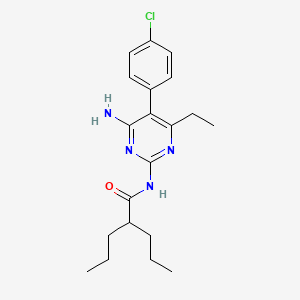

![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)

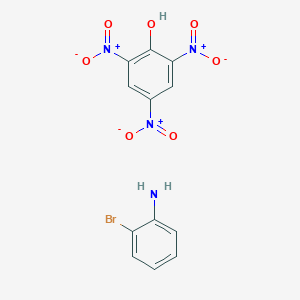
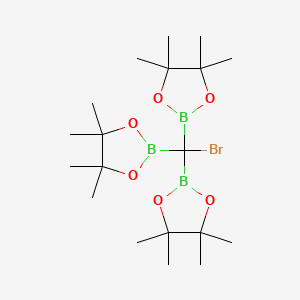
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
